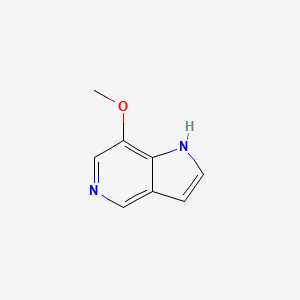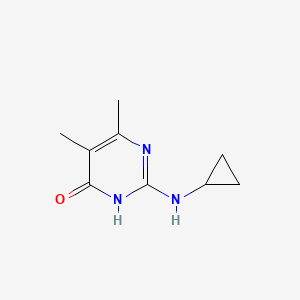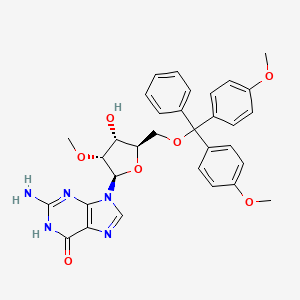
7-METHOXY-5-AZAINDOLE
Übersicht
Beschreibung
7-Methoxy-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H8N2O . It is an off-white solid and is used in various chemical reactions .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various scientific literature . The methods for the synthesis of pyrimidines are diverse and include reactions with amines .Molecular Structure Analysis
The molecular structure of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine consists of a pyrrole ring fused to a pyridine nucleus . The InChI code for this compound is 1S/C8H7IN2O/c1-12-8-7-5 (2-3-10-8)6 (9)4-11-7/h2-4,11H,1H3 .Physical And Chemical Properties Analysis
7-Methoxy-1H-pyrrolo[3,2-c]pyridine is an off-white solid . It has a molecular weight of 220.23 . The compound should be stored at a temperature between 0-5°C .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Der 7-Azaindol-Baustein, zu dem auch 7-METHOXY-5-AZAINDOLE gehört, hat in der Arzneimittelforschung großes Interesse geweckt . Die Entwicklung synthetischer, eleganter Verfahren zur Funktionalisierung von 7-Azaindolen ist aufgrund ihrer starken pharmakologischen Eigenschaften weiterhin ein aktives Forschungsgebiet .
Pharmakophore für therapeutische Ziele
7-Azaindole, einschließlich this compound, sind potenzielle Pharmakophore für verschiedene therapeutische Ziele . Sie werden bei der Entwicklung von Medikamenten verwendet, die mit diesen Zielen interagieren, um eine therapeutische Wirkung zu erzielen .
Kinase-Inhibitoren
Die Indol-/Azaindol-/Oxindol-Einheiten, zu denen auch this compound gehört, sind wichtige Schlüssel-Pharmakophore vieler bioaktiver Verbindungen und werden allgemein als hervorragende Gerüste für die Arzneimittelforschung in der medizinischen Chemie verwendet . Sie werden bei der Entwicklung von ATP-kompetitiven Kinaseinhibitoren eingesetzt .
Krebsbehandlung
Kinaseinhibitoren, die das Indol-/Azaindol-/Oxindol-Gerüst tragen, einschließlich this compound, wurden für die Behandlung von Krankheiten, einschließlich Krebs, zugelassen . Sie spielen eine wesentliche Rolle bei der Regulierung von Zellproliferation, Apoptose, Metabolismus und anderen kritischen physiologischen Prozessen .
HIV-Eintrittshemmer
This compound kann als Reaktant zur Herstellung von Indolsulfonamiden verwendet werden, die HIV-Eintrittshemmer sind . Diese Inhibitoren verhindern, dass das Virus in Wirtszellen eindringt, wodurch eine Infektion verhindert wird .
Suzuki-Myaura-Kreuzkupplungsreaktion
This compound kann in der Suzuki-Myaura-Kreuzkupplungsreaktion verwendet werden . Diese Reaktion ist eine Art palladiumkatalysierte Kreuzkupplungsreaktion, die zur Synthese von Biarylverbindungen verwendet wird .
Safety and Hazards
Wirkmechanismus
Target of Action
7-Methoxy-5-Azaindole, also known as MFCD21642072 or 7-Methoxy-1H-pyrrolo[3,2-c]pyridine, primarily targets the Tyrosine Protein Kinase SRC . This enzyme plays a crucial role in various cellular processes, including cell growth, division, migration, and survival .
Mode of Action
The compound interacts with its target, the Tyrosine Protein Kinase SRC, by inhibiting its activity . This interaction results in the suppression of the kinase’s function, leading to changes in the cellular processes that the kinase regulates .
Biochemical Pathways
The inhibition of the Tyrosine Protein Kinase SRC affects several biochemical pathways. For instance, it can impact the p38 MAP kinase pathway , which plays a role in cellular responses to stress and inflammation . The exact downstream effects of this interaction depend on the specific cellular context and the other signaling pathways that are active in the cell .
Result of Action
The primary result of this compound’s action is its antiproliferative effect . By inhibiting the Tyrosine Protein Kinase SRC, the compound can suppress cell growth and division . This makes it a potential therapeutic agent for conditions characterized by abnormal cell proliferation, such as cancer .
Biochemische Analyse
Biochemical Properties
7-Methoxy-1H-pyrrolo[3,2-c]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways and cellular processes, making 7-Methoxy-1H-pyrrolo[3,2-c]pyridine a potential candidate for therapeutic applications.
Cellular Effects
The effects of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, it affects metabolic pathways by interacting with enzymes involved in cellular respiration and energy production, thereby impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, 7-Methoxy-1H-pyrrolo[3,2-c]pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting their catalytic activity. Furthermore, 7-Methoxy-1H-pyrrolo[3,2-c]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of inactive or less active metabolites . In vitro and in vivo studies have shown that prolonged exposure to 7-Methoxy-1H-pyrrolo[3,2-c]pyridine can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm to the organism.
Metabolic Pathways
7-Methoxy-1H-pyrrolo[3,2-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of enzymes involved in the biosynthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis. Additionally, this compound can modulate the levels of specific metabolites, impacting cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be actively transported into the mitochondria, where it can influence mitochondrial function and energy production. The distribution of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine within tissues also affects its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine is a key determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, affecting protein synthesis and processing.
Eigenschaften
IUPAC Name |
7-methoxy-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-5-9-4-6-2-3-10-8(6)7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTAQFSSFRYBON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CN=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285417 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363382-40-4 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449798.png)
![2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449799.png)


![Benzo[b]thiophene-2-carboxamide, N-(aminoiminomethyl)-4-cyano-](/img/structure/B1449802.png)
![Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1449804.png)
![4H,5H-pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B1449805.png)
![2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449806.png)
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B1449807.png)
![2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one](/img/structure/B1449808.png)
